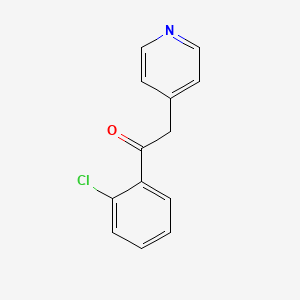

1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone

Beschreibung

BenchChem offers high-quality 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)-2-pyridin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-12-4-2-1-3-11(12)13(16)9-10-5-7-15-8-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSUUDSMTHMTQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC2=CC=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464065 | |

| Record name | 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216076-11-8 | |

| Record name | 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Imperative of Structural Certainty in Modern Chemistry

An In-Depth Technical Guide to the Structural Elucidation of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone

In the landscape of drug discovery and materials science, the precise molecular structure of a compound is its foundational blueprint. It dictates function, reactivity, and biological interaction. The process of determining the exact three-dimensional arrangement of atoms in a molecule, known as structural elucidation, is therefore a cornerstone of chemical research.[1][2] An error in structural assignment can lead to misinterpreted biological data, wasted resources, and flawed developmental pathways. This guide provides a comprehensive, field-proven methodology for the unambiguous structural determination of 1-(2-chlorophenyl)-2-(pyridin-4-yl)ethanone, a heterocyclic ketone with potential applications as a synthetic intermediate in medicinal chemistry.

Our approach is not merely a sequence of analytical techniques but an integrated strategy where each method provides complementary data, culminating in a self-validating and irrefutable structural proof. We will delve into the causality behind experimental choices, demonstrating how a combination of mass spectrometry, spectroscopy, and nuclear magnetic resonance forms a robust framework for analysis.

Chapter 1: Foundational Analysis - Molecular Formula and Functional Group Identification

Before embarking on complex connectivity analysis, the first step is to confirm the molecular formula and identify the key functional groups present. This initial characterization provides the fundamental constraints for the subsequent detailed structural investigation.

High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Composition

The initial and most critical step is to verify the compound's elemental composition. HRMS provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.[3] For 1-(2-chlorophenyl)-2-(pyridin-4-yl)ethanone, the expected molecular formula is C₁₃H₁₀ClNO.

Expert Rationale: Unlike low-resolution MS, HRMS can distinguish between ions with the same nominal mass but different elemental compositions. Furthermore, the presence of a chlorine atom provides an intrinsic validation checkpoint. Chlorine has two abundant stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The observation of an M+ and M+2 ion peak cluster with this characteristic intensity ratio is a definitive indicator of a monochlorinated compound.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~1-10 µg/mL.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Operate in positive ion mode to generate the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and its corresponding [M+H+2]⁺ isotopic peak. Use the instrument's software to calculate the molecular formula from the accurate mass of the monoisotopic peak.

Data Presentation: Expected HRMS Data

| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) | Relative Intensity |

| [C₁₃H₁₁ClNO]⁺ | 232.0524 | Hypothetical | < 5 | 100% |

| [C₁₃H₁₁³⁷ClNO]⁺ | 234.0495 | Hypothetical | < 5 | ~32% |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[4] For the target compound, the key diagnostic peaks are the carbonyl (C=O) stretch and vibrations associated with the two aromatic rings.

Expert Rationale: The position of the carbonyl stretch provides clues about its electronic environment. A ketone conjugated with an aromatic ring typically shows a C=O stretch at a lower wavenumber (1685-1700 cm⁻¹) compared to a simple aliphatic ketone (~1715 cm⁻¹).[5] The presence of sharp peaks in the 1450-1600 cm⁻¹ region further confirms the presence of aromatic C=C bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Collect the spectrum, typically by co-adding 16 or 32 scans, over the range of 4000-600 cm⁻¹.

-

Background Subtraction: A background spectrum of the clean ATR crystal is automatically subtracted.

Data Presentation: Expected Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium-Weak | Aromatic C-H Stretch |

| ~1690 | Strong, Sharp | C=O Stretch (Aryl Ketone) |

| ~1590, ~1470 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~755 | Strong | C-Cl Stretch |

Chapter 2: Unambiguous Connectivity Mapping with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity and arrangement of atoms in an organic molecule.[1][6] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides an interlocking web of data that allows for the complete assignment of the molecular structure.

Workflow for NMR-based Structure Elucidation

Caption: Workflow for comprehensive NMR-based structural elucidation.

¹H and ¹³C NMR: Initial Proton and Carbon Mapping

-

¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

-

¹³C NMR: Shows the number of unique carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic).

Expert Rationale: The chemical shifts are highly informative. The protons on the pyridine ring are expected to be deshielded (shifted downfield) due to the electron-withdrawing nature of the nitrogen atom. The methylene protons (-CH₂-) adjacent to both a carbonyl group and a pyridine ring will also be significantly deshielded.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR (500 MHz)

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-a | ~4.3 | s | 2H | -CH₂- |

| H-b, H-c, H-d, H-e | ~7.3 - 7.6 | m | 4H | 2-Chlorophenyl Ring |

| H-f | ~7.4 | d | 2H | Pyridine H-3, H-5 |

| H-g | ~8.7 | d | 2H | Pyridine H-2, H-6 |

¹³C NMR (125 MHz)

| Carbon Label | Predicted δ (ppm) | Assignment |

|---|---|---|

| C-1 | ~195 | C=O |

| C-2 | ~45 | -CH₂- |

| C-3 to C-8 | ~127 - 135 | 2-Chlorophenyl Ring |

| C-9, C-11 | ~125 | Pyridine C-3, C-5 |

| C-10 | ~145 | Pyridine C-4 |

| C-12, C-13 | ~151 | Pyridine C-2, C-6 |

2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR shows how they connect.[7][8]

-

COSY (Correlation Spectroscopy): Reveals ¹H-¹H spin-spin coupling networks. We expect to see correlations between the protons within the 2-chlorophenyl ring, but no correlation from these protons to the isolated methylene or pyridine protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall molecular framework. It shows correlations between protons and carbons that are 2 or 3 bonds away. This is how we connect the distinct spin systems.

Expert Rationale & Trustworthiness: The HMBC spectrum provides the definitive, self-validating proof of the structure. For example, a correlation from the methylene protons (H-a) to the carbonyl carbon (C-1) confirms the ethanone core. Crucially, correlations from these same methylene protons to carbons in the pyridine ring (C-10, C-9/11) and from the carbonyl carbon to protons in the chlorophenyl ring (H-e) irrefutably link the three fragments in the correct sequence.

Experimental Protocol: 2D NMR Acquisition

-

Sample Preparation: Dissolve 10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).

-

Acquisition: After acquiring standard ¹H and ¹³C spectra, run standard gradient-selected COSY, HSQC, and HMBC experiments. Typical experiment times range from 20 minutes (COSY) to a few hours (HMBC), depending on sample concentration.

Visualization of Key HMBC Connectivity

Caption: Key HMBC correlations confirming the molecular backbone.

Chapter 3: The Gold Standard - X-ray Crystallography

When an unambiguous 3D structure is required, or if NMR data remains ambiguous, single-crystal X-ray crystallography is the definitive technique.[9][10] It provides a precise map of electron density, from which atomic positions, bond lengths, and bond angles can be determined with exceptional accuracy.[11]

Expert Rationale: While NMR provides the solution-state structure, X-ray crystallography gives the solid-state conformation. This can be invaluable for understanding crystal packing forces and for applications in solid-dosage drug forms. It serves as the ultimate arbiter of structural accuracy.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow a single crystal of the compound, typically through slow evaporation of a saturated solution or vapor diffusion. This is often the most challenging step.

-

Mounting: Mount a suitable crystal (typically <0.5 mm) on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) and expose it to a monochromatic X-ray beam. The crystal is rotated while diffraction patterns are collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. An atomic model is built into this map and refined to yield the final structure.

Conclusion: A Synthesis of Evidence

The structural elucidation of 1-(2-chlorophenyl)-2-(pyridin-4-yl)ethanone is a prime example of a modern, integrated analytical workflow. The process begins with HRMS to confirm the elemental formula, supported by the characteristic isotopic pattern of chlorine. FTIR spectroscopy provides a rapid check for essential functional groups, notably the aryl ketone. The core of the elucidation lies in a suite of NMR experiments. ¹H and ¹³C NMR provide an initial map, while 2D techniques, particularly HMBC, provide the irrefutable evidence of atomic connectivity, linking the 2-chlorophenyl, ethanone, and pyridinyl fragments. Finally, single-crystal X-ray diffraction stands as the ultimate confirmation, providing an exact three-dimensional structure. Each technique provides a layer of evidence that, when combined, creates a self-validating and unassailable structural proof, a mandatory requirement for advancing any chemical entity in research and development.

References

- Patsnap Synapse. (2025, March 20). How are chemical structures analyzed in drug discovery?

- ResearchGate. (n.d.). Applications of Tandem Mass Spectrometry: From Structural Analysis to Fundamental Studies.

- National MagLab. (2023, August 8). Tandem Mass Spectrometry (MS/MS).

- Slideshare. (n.d.). Structure elucidation whitepaper.docx.

- Amanote Research. (n.d.). (E)-1-(4-Chlorophenyl)ethanone Semicarbazone.

- PubMed. (n.d.). Tandem Mass Spectrometry.

- Amanote Research. (2025, December 15). Structural elucidation: Significance and symbolism.

- PMC. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques.

- ResearchGate. (2025, August 6). A REVIEW OF ROLE OF X-RAY DIFFRACTION IN STRUCTURAL ELUCIDATION OF BIOLOGICAL MOLECULES.

- Bruker. (n.d.). Structure Analysis.

- YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules.

- Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.

- YouTube. (2021, December 17). 1D and 2D NMR methods for small molecules.

- Springer Nature Experiments. (n.d.). NMR Protocols and Methods.

- Proprep. (n.d.). Ir spectra of acetophenone?

- YouTube. (2012, October 10). Introduction to IR Spectroscopy. Ketones.

- Chemistry LibreTexts. (2023, August 29). X-ray Crystallography.

- CDN. (n.d.). Infrared Spectroscopy.

- PMC - NIH. (n.d.). X-Ray Crystallography of Chemical Compounds.

Sources

- 1. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. proprep.com [proprep.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone and Related Novel API Intermediates

Abstract: This guide provides a comprehensive framework for the physicochemical characterization of 1-(2-chlorophenyl)-2-(pyridin-4-yl)ethanone, a heterocyclic ketone with significant potential as a scaffold in medicinal chemistry. Given the limited publicly available experimental data for this specific molecule, this document serves as both a repository of predicted properties and a detailed methodological blueprint for researchers and drug development professionals. We will delve into the core physicochemical properties—identity, purity, melting point, solubility, and pKa—explaining not only the protocols for their determination but also the scientific rationale that underpins these experimental choices. By grounding these methods in established principles and authoritative standards, this guide aims to equip scientists with the necessary tools to rigorously evaluate this and other novel chemical entities, ensuring a solid foundation for further preclinical and clinical development.

Introduction & Molecular Profile

The Significance of Pyridine Scaffolds in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of approved therapeutic agents.[1] Its unique properties, including its ability to act as a hydrogen bond acceptor and its capacity for bioisosteric replacement of phenyl rings, make it a versatile building block for modulating a molecule's physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability.[1][2] Ketone-containing molecules like 1-(2-chlorophenyl)-2-(pyridin-4-yl)ethanone serve as critical intermediates, providing a reactive handle for the synthesis of more complex derivatives, including potential kinase inhibitors and other targeted therapies.[3] A thorough understanding of the foundational physicochemical properties of such an intermediate is paramount, as these characteristics dictate its behavior in synthetic reactions, its formulation potential, and ultimately, the pharmacokinetic profile of its derivatives.

Molecular Structure of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone

The molecule consists of a central ethanone bridge linking a 2-chlorophenyl group and a pyridin-4-yl group. This arrangement combines the electronic and steric features of a halogenated aromatic ring with the basicity and hydrogen bonding capability of a pyridine nitrogen.

Chemical Structure:

-

IUPAC Name: 1-(2-chlorophenyl)-2-(pyridin-4-yl)ethanone

-

Molecular Formula: C₁₃H₁₀ClNO

-

CAS Number: While a specific CAS number for this exact isomer is not readily found in public databases, related structures are well-documented.

Rationale for Comprehensive Physicochemical Profiling

In drug development, a molecule's journey from a lab curiosity to a clinical candidate is dictated by its intrinsic properties.

-

Purity & Identity: Confirms the correct molecule has been synthesized and is free from impurities that could confound biological or chemical results.

-

Melting Point: A sharp melting point is a primary indicator of high purity for a crystalline solid.[4]

-

Solubility: Directly influences bioavailability and formulation strategies. Poor aqueous solubility is a major hurdle in drug development.[5]

-

pKa: The acid dissociation constant of the pyridine nitrogen determines the molecule's charge state at physiological pH, which profoundly affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets.[6]

Core Physicochemical Properties: A Data Framework

As experimental data for 1-(2-chlorophenyl)-2-(pyridin-4-yl)ethanone is not extensively published, the following table provides a framework of key properties. It includes calculated values where available and serves as a template for researchers to populate with their own experimental findings.

| Property | Value | Method/Source | Significance in Drug Development |

| Molecular Weight | 231.68 g/mol | Calculated | Fundamental property, influences diffusion and transport across membranes. |

| Melting Point (°C) | Experimentally Determined | Capillary Method (See Protocol 3.2) | Indicator of purity and lattice energy; affects dissolution rate. |

| Aqueous Solubility | Experimentally Determined | Shake-Flask Method (See Protocol 3.3) | Critical for absorption and bioavailability; guides formulation development.[7] |

| logP (Octanol/Water) | Predicted/Experimentally Determined | Computational/Shake-Flask | Measures lipophilicity; predicts membrane permeability and potential for toxicity. |

| pKa (Pyridine Nitrogen) | Experimentally Determined | Potentiometric Titration (See Protocol 3.4) | Determines ionization state at physiological pH, impacting solubility, absorption, and binding.[8] |

| Appearance | Experimentally Determined | Visual Inspection | Basic quality control parameter. |

Experimental Methodologies for Characterization

This section provides validated, step-by-step protocols for determining the critical physicochemical properties of 1-(2-chlorophenyl)-2-(pyridin-4-yl)ethanone.

Identity and Purity Assessment

3.1.1. Spectroscopic Analysis

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance is the cornerstone of structural elucidation. The expected spectra should confirm the presence and connectivity of the 2-chlorophenyl and pyridin-4-yl rings, as well as the methylene and carbonyl groups. The chemical shifts of the pyridine protons will be particularly informative.[9]

-

Infrared (IR) Spectroscopy: IR analysis is used to confirm the presence of key functional groups. A strong, sharp absorption band is expected in the range of 1680-1700 cm⁻¹ corresponding to the C=O stretch of the aryl ketone, which is conjugated with the phenyl ring.[10]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[11]

3.1.2. Chromatographic Purity (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of a drug substance. A reverse-phase method (e.g., using a C18 column with a water/acetonitrile or water/methanol mobile phase gradient) coupled with a UV detector is typically employed. Purity is reported as the area percentage of the main peak.

Melting Point Determination

-

Expertise & Experience: The melting point provides more than just a physical constant; it is a sensitive indicator of purity. A pure crystalline compound will exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities will depress the melting point and broaden the range. This protocol describes the capillary method using a standard melting point apparatus.

-

Experimental Protocol:

-

Sample Preparation: Finely grind a small amount of the dry compound using a mortar and pestle to ensure uniform heat transfer.[12]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed bottom, aiming for a column height of 2-3 mm.[13]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. This saves time in subsequent, more accurate measurements.

-

Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2°C per minute).[12]

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[14]

-

Validation: Repeat the accurate determination at least twice to ensure reproducibility. Consistent results are a hallmark of a self-validating measurement.

-

-

Visualization: Melting Point Determination Workflow

Caption: Standard workflow for capillary melting point determination.

Solubility Profiling

-

Expertise & Experience: Solubility is not a single value but a profile. It must be assessed in various media relevant to the drug development process. Aqueous solubility at different pH values is critical for predicting oral absorption, while solubility in organic solvents is important for synthesis and purification. The shake-flask method described here is the gold standard for determining thermodynamic equilibrium solubility.

-

Experimental Protocol:

-

Preparation: Add an excess amount of the compound (enough such that solid remains visible) to a series of vials containing different solvents (e.g., water, pH 1.2 buffer, pH 6.8 buffer, ethanol, DMSO).[15]

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[16]

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Dilute the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

-

Trustworthiness: The presence of undissolved solid at the end of the experiment is a key control, validating that a saturated solution was indeed achieved.

-

-

Visualization: Decision Tree for Solubility Classification

Caption: A qualitative workflow for classifying organic compounds based on solubility.[17]

Acid Dissociation Constant (pKa) Determination

-

Expertise & Experience: For 1-(2-chlorophenyl)-2-(pyridin-4-yl)ethanone, the pKa of the pyridinic nitrogen is the most relevant ionizable center. Potentiometric titration is a robust and direct method for its determination. It involves monitoring the pH of a solution of the compound as a titrant (an acid) is added, allowing for the calculation of the pH at which the protonated and neutral species are present in equal concentrations.

-

Experimental Protocol:

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically water or a water-co-solvent mixture (e.g., water/methanol) if solubility is low.[8] Ensure the solution is free of dissolved CO₂, which can interfere with the measurement.

-

Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature.

-

Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Submerge the pH electrode and begin stirring. Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the half-equivalence point—the point at which half of the compound has been protonated. This corresponds to the inflection point on the titration curve.[8]

-

Validation: The accuracy of the method is validated by the proper calibration of the pH meter and the use of a standardized titrant. Advanced computational methods can be used to fit the curve and derive a more precise pKa value.

-

-

Visualization: Protonation Equilibrium of the Pyridine Moiety

Caption: The equilibrium between the neutral and protonated forms of the pyridine ring.

Conclusion

The successful advancement of a new chemical entity like 1-(2-chlorophenyl)-2-(pyridin-4-yl)ethanone from discovery to a viable drug candidate is critically dependent on a robust and early understanding of its fundamental physicochemical properties. This guide has outlined both the theoretical importance and the practical, validated methodologies for determining its identity, purity, melting point, solubility, and pKa. By adhering to these rigorous experimental protocols, researchers can generate high-quality, reliable data. This not only ensures the integrity of subsequent biological and toxicological studies but also provides the essential foundation for rational formulation design and predicts the in vivo behavior of the molecule and its derivatives, thereby de-risking and accelerating the entire drug development process.

References

- University of Calgary. (n.d.). Melting point determination. Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBiOpzIRde6RJKrLibklMaY8wzaDizimd5Uu7E0_8dDWwBMX0E7f084PPdFjHfu7PLW6j4fFRfLuPjiE-DsjFLiqVs-vpaRYgRTKdjlHOb9CxkNA_ms7AyZnIoujjj_qZYlTQsywuilbmKuZtE61hz8C2K8d87sWridS9Kp8s=]

- Williamson, K. L., & Masters, K. M. (n.d.). Experiment 1: Determination of Solubility. Macroscale and Microscale Organic Experiments. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ17WZMTk86okiIZ9SvImmPmUqaaJb0AHVg81H9ihzft3viQjUF35f4VC6SSnsQi_wadYh3KI-DEoUdfo5Wx747DTk3VdWGDRBVTEGY2J6CT6kErrby87XJcNZ1PyVh0-3oGWAAsVx7VYwpxVT-mrU2Bo9n0KNPXnhN63Lx8RV2n33C9DVhQ==]

- Chemistry For Everyone. (2025, January 30). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnxlEzmB78DUH0Iers30OT1EEdM5wlOkO-eOKAvcDPyaDDmBPU4exac4cI4RdMSwZVnQMImm8b23KM_xUunrDMluf4GF3xJRMHdtRJ_JnQ8iZcPhz6Irxd9b8knOuoXptY5EUHMw==]

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHSTny8xpkJc1BxjKHWyL4cRdiT5DJfzLpacBcd85Jbg0y8WZBapaEFzR8_ntiR1T5J1MBdvhZZrLtdLlA50_6KyfCFNaIaGYwppnwpNi72G_j7e6wV5N2SQ3IH89EkLwFEJVP3LQUUUGkSobYBRmGUW3BoFBbp13OaU3a1uj0hyOl8hfOTLZgNkgRck9KMpqLLYze_zpe]

- Gannon University. (n.d.). Determination of Melting Points Lab. Studylib. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0oR0AAYr-B8kUgNHgcPbOZZDnZ_G8s0fGWz8ad3Kf_KKTqcZkn0VI01Wv24s7jCH1IU68KUGgejPlWuLFQJ-7SWFSRkJqgGHIMJ0qROPM0ITluaWIDdZfXFdeGbZHmL4YVtP3l8Y7lTbLzN5ecGu4oQEHly6Qy2f7ig==]

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTsLP7swsk1EvSAxNs3zmKxDvvqHFwww64p9pGU0K3tVl8wmHr1K5rFM4WXw-G3ADpSEGZnNtg7BD318Q4eUCOGxFlPdkHXEau9OpLH22cvL2Yc_dFbbTHBSH6xOm6W_YegH8=]

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXe84rw03L0379kkSlzs_ZZqgg2dR69-knR13qoVQITdyId2PRjSjY9KpyLiqnIRjb9P2q0WElv1y4j5QZGLKibhG32_cptrFxTt8hYYIUBvfTvtzbOlsFG8_O6KtxfWw4_XncukA7uImzJ0wMe-ceg4jK9ZaSxqupzNdyRe6dqqDyhb7R8VZXTYV8gQ==]

- Clarion University. (n.d.). Determination of Melting Point. Science in Motion. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-0XKmIa5-tRaXCKLzhHTGnSoz0kicCb4WELPUX-bo0MjUdv3BW3GohOqdTmEo61cHAbLcBolJiqeCkvwB0XIjOZ2gSEDzKRBxqU4Y2xs1YwbK0nXorEI-GGTYnJb-ZunBWXKhc3ZUzRWpskTLAGBowxUBDlMaqU10kdYEdtVFgklRUB9Vfc6KTQL2B9-XASWaDOavgyMxcEwXvDoFkQ==]

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4kdSmuIywL1iBsABUQIent4vgCP3DR8XVNYnZW0XKmpK1hl4bVYjL8OgyzTCRC8sh23i-Q1fwCwKcgzjdhkYyBXI8rty0piQIhhj9c2Ta2fl7n2ZK9eSQo9tGuQ-69R30ttTwbg==]

- Quora. (2017, June 24). How can you determine the solubility of organic compounds? [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9Jv_7yVwHTzEnKFkidm6z_m4v9IR9TYjiZZNgShZRsm5xR2yLl5PAj8s93YZEAfEkXg6T-SmNUBihcEzp81y5pRDePw18YUEj_9Wx4bTf07s5LBqXxYb2LuXab1tWLLHVBtGWxHVl_PH89MBDRtfYPmIoG2kedIjnK1wpcPmllnhYH8X3yuPj_Q==]

- Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGND_DW-l6nkmKWkUkMOha4FBjNq9fpinHYAF8jCzh48xFR1n2hbGi-g9rLBbkG0dC6ndyxBDVdKmm8IFokfil65Wi8sY9ez3N0z-oMB6_ZU-SOuMfUpvYRj2noZQ1ihYv6X4_u7A==]

- Glushkov, V., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMn8ne6w6L5V4lLrnh_s_Tb0sYt3GmCliy9M1TDBU7meotnUNsY99gA0SU7u_yBPrO-PqKHoGKOHLB1Mq5jgahWsnRLX6gR2E4fqChSUeaqtQBPUg5OtqikHqHiLzcAbuNOGBBETizaSCNH6leQfw=]

- Royal Society of Chemistry. (n.d.). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIfWuam9H06fHLs0fU2KpjhE8gXclVjL7lBVw5yWTkz_izuVGW8IDRzcG0sXzGq2KTElWTYTH9pUIXZrRW10iJXgOpxrmNH2wabOJOQjVnFN5xHhXgEcjFsBsDJ-FDMwOcUeVoVBk9sJ2PhUuMGOAZz2DjUuKef2lFRrM=]

- The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhXO_0xJTVXu67RQHLw7H6myJNj2ZqurmTItr2_qv3Jw-svxaZyEmR46OJZUoyD-ANgQylOUGiBQZ1xR2YfjAqCd3fbMfMDGqNpkw7wknosw28UqP6VkrkZ7MxR4ONOjyB32cbCj59hK_PHMWrCTb-ioD58rWHvN1UyU53Juzl]

- Supporting Information. (n.d.). General Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPe9CsZDqLRWOTYjhVPNwiPSRlY50gQL4xMn3d_jkjT6Hxo4yULm0effiBIP4-Pu0IP5EYOMGegHmSVsFmKrezM6E5DRge1GeyHp_9eo3vpjqMhrue3tp87NbAEsf3qaL-GiuqqUGJoYenBrZy3wIq4GGwcmtwEA==]

- Khan Academy. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEosM9nbf5TjWn1npMEQNRjuJRcx4OwbRmm50AaoJ1XvCYDGkUtJq_aG1D8w1QW45jYq4t3ZnzbffYrw-oZS82ZVPFfglE3QL1heKlIEI_8hK22tHwbX6TBCykQpKiqnQXQ6HIlkQ==]

- Borne Chemical. (2025, October 4). 1-(2-Chloropyridin-4-yl)ethanone: A Key Building Block for Pharma and Beyond. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwY0WDCKphevIMU5Y5PfP1vmkFlfNGgPKyW1iT6ds8Rn8iNi82zL2SXfJuvaLJyPmnAyb1U_oI8vVFyZ2YDsj32JNTfw1R1mx4HOxgkOd2OE9jLck_evl-u48rLvyBMULu26vRoHmNTDNKoVrtgng1ac0GB-bL2VrFfrMMS-4pJs4_1A2eiM67fCVsnJSWKF8GtlfTRx9kklEmX98QjWqG810zKx0NAbmAAsd4yWt-0cV59w==]

- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [https://pubmed.ncbi.nlm.nih.gov/33609656/]

- Wang, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863267. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941014/]

- McMahon, R. J. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE47bMT_hnjFZseAvzAqnf15ixXF6AeMFaSm8X-SgJkWIn4ZEcRXs0RAPGxWnH_Ao27prMiyFO07C9a5nv6r_l8fPxS_0mRd2_bMb2VFEvmFopAyY7crL25t6d-WlAmAPEpQcTEeUPpNUSt_CQ3PqBRbLb8LfubG3YF5-2cLos6b2nHxD6Ng639aynC58cSPAFCDw-WvVX7UGbmShTQQwEZcSYynZGJZOpirpWwdZJW4MY7OQA=]

Sources

- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. studylib.net [studylib.net]

- 5. chem.ws [chem.ws]

- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. rsc.org [rsc.org]

- 12. youtube.com [youtube.com]

- 13. byjus.com [byjus.com]

- 14. pennwest.edu [pennwest.edu]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. quora.com [quora.com]

- 17. scribd.com [scribd.com]

An In-depth Technical Guide to 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone and its Analogues for Drug Discovery Professionals

Chemical Identity and Physicochemical Properties

1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone belongs to a class of compounds characterized by a central ethanone linker connecting a 2-chlorophenyl ring and a 4-pyridyl moiety. The strategic placement of the chloro-substituent and the nitrogen atom in the pyridine ring offers unique electronic and steric properties, making it a valuable building block in drug discovery.

While experimental data for the target compound is scarce, we can infer its properties from related structures. For instance, the isomeric 2-(4-Chlorophenyl)-1-(pyridin-4-yl)ethanone (CAS Number: 16273-84-0) and 1-(2-chlorophenyl)ethanone (CAS Number: 2142-68-9) provide a basis for predicting its physicochemical characteristics.[1][2][3]

Table 1: Predicted and Analogue Physicochemical Data

| Property | Predicted Value for 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone | Data from Analogues |

| Molecular Formula | C₁₃H₁₀ClNO | C₁₃H₁₀ClNO (2-(4-Chlorophenyl)-1-(pyridin-4-yl)ethanone) |

| Molecular Weight | 231.68 g/mol | 231.68 g/mol (2-(4-Chlorophenyl)-1-(pyridin-4-yl)ethanone) |

| Appearance | Likely a solid at room temperature | - |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | - |

| Boiling Point | > 300 °C (Predicted) | - |

| Melting Point | 100-150 °C (Predicted range) | - |

The Role in Medicinal Chemistry and Drug Discovery

The pyridine ring is a well-established pharmacophore, and its derivatives are integral to a wide array of therapeutic agents.[4] Pyridinone scaffolds, which can be accessed from pyridyl ketones, have demonstrated utility as bioisosteres for amides and other heterocyclic systems, influencing a drug candidate's metabolic stability, solubility, and lipophilicity.[5][6] The incorporation of a chlorophenyl group can further enhance biological activity through favorable interactions with target proteins.

The structural motif of 1-(2-chlorophenyl)-2-(pyridin-4-yl)ethanone makes it a promising scaffold for developing inhibitors of various enzymes, such as kinases, and for targeting other proteins implicated in disease.[7][8] For example, related structures have been investigated for their potential in cancer therapy and as factor Xa inhibitors for thrombotic disorders.[7][9]

Synthesis and Reaction Mechanisms

While a specific, validated protocol for the synthesis of 1-(2-chlorophenyl)-2-(pyridin-4-yl)ethanone is not published, a plausible and robust synthetic strategy can be designed based on established organic chemistry principles and literature precedents for analogous compounds.[10]

Proposed Synthetic Pathway: Nucleophilic Acyl Substitution

A common and effective method for the synthesis of such ketones involves the reaction of a Grignard reagent with a suitable pyridine derivative.

Caption: Proposed Grignard synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

2-Chlorobromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Pyridine-4-carbonitrile

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. A solution of 2-chlorobromobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

-

Nucleophilic Addition: The solution of pyridine-4-carbonitrile in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction is allowed to warm to room temperature and stirred for several hours.

-

Hydrolysis: The reaction mixture is cooled in an ice bath and quenched by the slow addition of 1 M hydrochloric acid.

-

Extraction and Purification: The aqueous layer is neutralized with saturated sodium bicarbonate solution and extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Analytical Characterization

To confirm the identity and purity of the synthesized 1-(2-chlorophenyl)-2-(pyridin-4-yl)ethanone, a suite of analytical techniques should be employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the chlorophenyl and pyridyl rings, as well as a singlet for the methylene protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.[2]

-

Infrared (IR) Spectroscopy: An IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.[3]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment and quantification.[11] A C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity analysis and identification, provided the compound is sufficiently volatile and thermally stable.[3]

Caption: Analytical workflow for compound characterization.

Conclusion

1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone represents a valuable, albeit not extensively documented, chemical entity with significant potential in drug discovery. This guide provides a foundational framework for its synthesis and characterization, drawing upon established chemical principles and data from closely related analogues. By leveraging the insights presented herein, researchers can confidently incorporate this and similar scaffolds into their discovery programs, paving the way for the development of novel and effective therapeutics.

References

-

PubChem. Ethanone, 1-(2-chlorophenyl)- | C8H7ClO | CID 72864. [Link]

-

NIST WebBook. Ethanone, 1-(2-chlorophenyl)-. [Link]

-

Chemsrc. CAS#:10420-99-2 | 1-(4-chlorophenyl)-2-(pyridin-2-yl)ethanone. [Link]

-

NIST WebBook. Ethanone, 1-(2-chlorophenyl)-. [Link]

-

Technical Disclosure Commons. A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. [Link]

-

C&EN. 1-(2-Chloropyridin-4-yl)ethanone: A Key Building Block for Pharma and Beyond. [Link]

-

Il Farmaco. The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. [Link]

-

PubMed. Pyridones in drug discovery: Recent advances. [Link]

-

PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

PubMed. The Discovery of (2R,4R)-N-(4-chlorophenyl)-N-(2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl)-4-methoxypyrrolidine-1,2-dicarboxamide (PD 0348292), an Orally Efficacious Factor Xa Inhibitor. [Link]

-

PubMed Central. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. [Link]

Sources

- 1. Ethanone, 1-(2-chlorophenyl)- | C8H7ClO | CID 72864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanone, 1-(2-chlorophenyl)- [webbook.nist.gov]

- 3. Ethanone, 1-(2-chlorophenyl)- [webbook.nist.gov]

- 4. 2-(4-Chlorophenyl)-1-(pyridin-4-yl)ethanone | 16273-84-0 | Benchchem [benchchem.com]

- 5. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The discovery of (2R,4R)-N-(4-chlorophenyl)-N- (2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl)-4-methoxypyrrolidine-1,2-dicarboxamide (PD 0348292), an orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into spectral interpretation, experimental protocols, and the underlying principles of nuclear magnetic resonance spectroscopy as applied to this specific molecule.

Introduction: The Structural Significance of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone

1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone is a heteroaromatic ketone. The molecule's structure, featuring a chlorophenyl ring and a pyridyl ring connected by a carbonyl-methylene bridge, presents a unique electronic environment. Understanding the precise arrangement and conformation of this molecule is crucial for predicting its reactivity, biological activity, and potential applications. ¹H NMR spectroscopy is an indispensable tool for elucidating this structure, providing detailed information about the electronic environment of each proton.

Predicted ¹H NMR Spectrum and Interpretation

Predicted Proton Assignments and Chemical Shifts

The structure of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone has several distinct proton environments, which are expected to give rise to a series of signals in the ¹H NMR spectrum.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-α (methylene bridge) | 4.5 - 5.0 | Singlet (s) | N/A | These protons are alpha to both the carbonyl group and the pyridyl ring, leading to significant deshielding. The absence of adjacent non-equivalent protons would result in a singlet. |

| H-2', H-6' (pyridyl) | 8.5 - 8.7 | Doublet (d) | 5.0 - 6.0 | Protons adjacent to the nitrogen in the pyridine ring are highly deshielded. They will appear as a doublet due to coupling with the H-3' and H-5' protons. |

| H-3', H-5' (pyridyl) | 7.2 - 7.4 | Doublet (d) | 5.0 - 6.0 | These protons are coupled to the H-2' and H-6' protons, resulting in a doublet. |

| H-3" (chlorophenyl) | 7.6 - 7.8 | Doublet of Doublets (dd) | 7.5 - 8.0 (ortho), 1.5 - 2.0 (meta) | This proton is ortho to the carbonyl group and meta to the chlorine atom, leading to a downfield shift. It will be split by the adjacent H-4" and H-5" protons. |

| H-4", H-5" (chlorophenyl) | 7.3 - 7.5 | Multiplet (m) | Various | These protons are in a complex region of the spectrum and will likely appear as an overlapping multiplet due to coupling with their neighbors. |

| H-6" (chlorophenyl) | 7.5 - 7.7 | Doublet of Doublets (dd) | 7.5 - 8.0 (ortho), 1.5 - 2.0 (meta) | This proton is ortho to the chlorine atom and meta to the carbonyl group. It will be split by the adjacent H-4" and H-5" protons. |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the compound. Deuterated chloroform (CDCl₃) is a common choice for similar organic molecules.

-

Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.

-

Shimming: Carefully shim the magnetic field to ensure homogeneity and achieve sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H NMR spectrum.

-

Acquisition Time: Set the acquisition time to at least 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.

-

Visualizing Molecular Relationships

The following diagram illustrates the structure of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone and the key proton environments.

Figure 1. Molecular structure and proton assignments of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone.

Conclusion

The ¹H NMR spectrum of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone provides a wealth of information for its structural confirmation. By understanding the influence of the various functional groups on the proton chemical shifts and coupling patterns, a detailed and accurate interpretation of the spectrum is achievable. The predicted spectrum, coupled with the detailed experimental protocol, serves as a robust guide for researchers working with this and structurally related compounds. This in-depth analysis underscores the power of ¹H NMR spectroscopy as a primary tool in chemical research and drug development.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone

This guide provides a comprehensive examination of the mass spectrometric analysis of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone, a compound of interest for researchers, scientists, and professionals in drug development. This document moves beyond a standard protocol, offering in-depth insights into the rationale behind experimental choices and a thorough exploration of the compound's expected behavior under various mass spectrometric conditions.

Introduction: Unveiling the Molecular Identity

1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone is a multi-functional molecule incorporating a ketone, a chlorinated aromatic ring, and a pyridine moiety. This unique combination of functional groups dictates its chemical properties and, consequently, its fragmentation behavior in mass spectrometry. A precise understanding of its mass spectral characteristics is paramount for its unambiguous identification, purity assessment, and metabolic studies. This guide will delve into the theoretical and practical aspects of analyzing this compound using modern mass spectrometry techniques.

Chemical Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀ClNO | Inferred from structure |

| Molecular Weight | 231.68 g/mol | Inferred from structure |

| Key Structural Features | 2-chlorophenyl group, ketone carbonyl, pyridin-4-yl group | - |

Foundational Principles: Ionization and Fragmentation

The successful mass spectrometric analysis of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone hinges on the selection of an appropriate ionization technique and a comprehensive understanding of its subsequent fragmentation pathways.

Choosing the Right Ionization Method

The choice of ionization source is critical and depends on the analyte's properties and the desired information. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, each offering distinct advantages.

-

Electron Ionization (EI): This hard ionization technique bombards the molecule with high-energy electrons (typically 70 eV), leading to extensive fragmentation.[1] EI is invaluable for structural elucidation as the resulting fragmentation pattern serves as a molecular fingerprint. Given the presence of multiple fragmentation-directing functional groups, EI is expected to yield a rich and informative mass spectrum.

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for determining the molecular weight of the compound with minimal fragmentation. It is particularly well-suited for molecules with basic sites, such as the nitrogen atom in the pyridine ring, which can be readily protonated to form [M+H]⁺ ions.[2] ESI is the preferred method when coupling mass spectrometry with liquid chromatography (LC-MS).

Expert Insight: For initial characterization, a dual-pronged approach is recommended. ESI-MS will confirm the molecular weight, while GC-MS with EI will provide a detailed fragmentation pattern for structural confirmation and library matching.

Deciphering the Fragmentation Code: A Predictive Analysis

The fragmentation of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone is predicted to be directed by its three key functional components: the ketone, the 2-chlorophenyl ring, and the pyridin-4-yl ring.

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecular ion ([M]⁺˙ at m/z 231) will undergo a series of characteristic fragmentation reactions. The most prominent of these is alpha-cleavage adjacent to the carbonyl group, a hallmark of ketone fragmentation.[3][4][5]

Key Predicted EI Fragments:

| m/z (Proposed Fragment) | Ion Structure | Fragmentation Pathway |

| 231/233 | [C₁₃H₁₀ClNO]⁺˙ | Molecular Ion |

| 139/141 | [ClC₆H₄CO]⁺ | α-cleavage, loss of pyridin-4-ylmethyl radical |

| 111/113 | [ClC₆H₄]⁺ | Loss of CO from the 2-chlorobenzoyl cation |

| 92 | [C₅H₄NCH₂]⁺ | α-cleavage, loss of 2-chlorobenzoyl radical |

| 78 | [C₅H₄N]⁺ | Loss of CH₂ from the pyridin-4-ylmethyl cation |

The presence of a chlorine atom will result in characteristic isotopic patterns for chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak. This isotopic signature is a powerful tool for identifying these fragments. The fragmentation of 1-(2-chlorophenyl)ethanone, a structural analog, shows prominent peaks at m/z 139 and 111, corresponding to the 2-chlorobenzoyl cation and the 2-chlorophenyl cation, respectively, supporting this predicted fragmentation.[6][7][8][9]

Electrospray Ionization (ESI) and Tandem MS (MS/MS)

In positive-ion ESI, the molecule is expected to readily protonate on the basic nitrogen of the pyridine ring, yielding a prominent [M+H]⁺ ion at m/z 232. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation, providing further structural information.

Key Predicted ESI-MS/MS Fragments:

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 232 | 139/141 | C₆H₆N (93) | [ClC₆H₄CO]⁺ |

| 232 | 93 | C₇H₄ClO (139) | [C₅H₄NCH₃]⁺ |

The fragmentation in ESI-MS/MS is often different from EI, typically involving lower energy pathways. The cleavage of the bond between the carbonyl carbon and the methylene bridge is a likely fragmentation route.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, ensuring high-quality, reproducible data.

Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range (e.g., 1-100 µg/mL for GC-MS and 10-1000 ng/mL for LC-MS).

GC-MS with Electron Ionization (EI) Protocol

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

-

GC Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

Injector Temperature: 250°C.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[1]

-

Source Temperature: 230°C.

-

Mass Range: m/z 40-300.

-

LC-MS with Electrospray Ionization (ESI) Protocol

-

Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an ESI source.

-

LC Column: A reverse-phase column such as a C18 (e.g., 100 mm x 2.1 mm i.d., 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-1 min: 5% B.

-

1-10 min: 5-95% B.

-

10-12 min: 95% B.

-

12-12.1 min: 95-5% B.

-

12.1-15 min: 5% B.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Full Scan Mass Range: m/z 50-300.

-

MS/MS: Product ion scan of m/z 232.

-

Data Interpretation and Trustworthiness

A key aspect of scientific integrity is the self-validation of results. The combination of orthogonal techniques (GC-MS and LC-MS) provides a high degree of confidence in the identification. The characteristic isotopic pattern of chlorine serves as an internal validator for any chlorine-containing fragments. Furthermore, the correlation between the molecular ion observed in ESI-MS and the fragmentation pattern in EI-MS strengthens the structural assignment.

Conclusion

The mass spectrometric analysis of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone is a multifaceted process that requires a thoughtful selection of experimental parameters and a solid understanding of fragmentation chemistry. By leveraging both hard and soft ionization techniques, a comprehensive and confident structural elucidation can be achieved. This guide provides the foundational knowledge and practical protocols for researchers to successfully analyze this and structurally related compounds, ensuring data of the highest scientific integrity.

References

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(2-chlorophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-chlorophenyl)- (CAS 2142-68-9). Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

Problems in Chemistry. (2023, January 3). Mass Spectrometry Part 6 - Fragmentation in Ketones [Video]. YouTube. Retrieved from [Link]

-

PubMed. (n.d.). Electron ionization and electrospray mass spectra of diaryl-substituted enaminoketones and their thio analogs. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Electron ionization and electrospray mass spectra of diaryl-substituted enaminoketones and their thio analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Ethanone, 1-(2-chlorophenyl)- [webbook.nist.gov]

- 7. Ethanone, 1-(2-chlorophenyl)- [webbook.nist.gov]

- 8. Ethanone, 1-(2-chlorophenyl)- (CAS 2142-68-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. chemscene.com [chemscene.com]

Navigating the Synthesis and Application of 2-(2-Chlorophenyl)-1-(pyridin-4-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-(2-chlorophenyl)-1-(pyridin-4-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis protocols, physicochemical properties, and its emerging role as a versatile building block for novel therapeutic agents.

Chemical Identity and Nomenclature

A critical first step in the study of any compound is the unambiguous confirmation of its chemical identity. The compound of interest is 2-(2-chlorophenyl)-1-(pyridin-4-yl)ethanone . It is important to distinguish this from its isomers, such as 1-(2-chlorophenyl)-2-(pyridin-4-yl)ethanone, as the positioning of the carbonyl group significantly influences the molecule's reactivity and biological activity.

Synonyms and Identifiers:

| Identifier | Value |

| IUPAC Name | 2-(2-chlorophenyl)-1-(pyridin-4-yl)ethan-1-one |

| CAS Number | 465514-65-2[1] |

| Molecular Formula | C₁₃H₁₀ClNO |

| Molecular Weight | 231.68 g/mol |

| InChIKey | FDARMWFRSMPFOA-UHFFFAOYSA-N[1] |

| SMILES | ClC1=C(CC(=O)C2=CC=NC=C2)C=CC=C1[1] |

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; edge [style=solid];

// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl [label="Cl"]; C7 [label="C"]; O1 [label="O"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; N1 [label="N"]; C11 [label="C"]; C12 [label="C"];

// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; Cl [pos="1.74,1!"]; C7 [pos="-1.74,1!"]; O1 [pos="-2.61,0.5!"]; C8 [pos="-1.74,-1!"]; C9 [pos="-2.61,-1.5!"]; C10 [pos="-1.74,-2!"]; N1 [pos="-0.87,-1.5!"]; C11 [pos="0,-2!"]; C12 [pos="0.87,-1.5!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- Cl; C1 -- C7; C7 -- O1 [style=double]; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- N1; N1 -- C11; C11 -- C12; C12 -- C8;

} enddot Caption: 2D structure of 2-(2-chlorophenyl)-1-(pyridin-4-yl)ethanone.

Synthesis Methodologies

The synthesis of 2-(2-chlorophenyl)-1-(pyridin-4-yl)ethanone can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A common and effective approach involves the reaction of a pyridine derivative with a substituted acetophenone precursor.

Protocol: Synthesis via Nucleophilic Acyl Substitution

This protocol outlines a general procedure for the synthesis of the title compound.

Materials:

-

2-Chlorophenylacetic acid

-

4-Picoline

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

A suitable base (e.g., Triethylamine, Pyridine)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Step-by-Step Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorophenylacetic acid in an excess of thionyl chloride or in an anhydrous aprotic solvent followed by the dropwise addition of oxalyl chloride.

-

Stir the reaction mixture at room temperature or with gentle heating until the evolution of gas ceases, indicating the formation of 2-chlorophenylacetyl chloride.

-

Remove the excess thionyl chloride or solvent under reduced pressure.

-

-

Acylation of 4-Picoline:

-

In a separate flask under an inert atmosphere, dissolve 4-picoline and a suitable base in an anhydrous aprotic solvent.

-

Cool the solution in an ice bath.

-

Slowly add the freshly prepared 2-chlorophenylacetyl chloride (dissolved in a minimal amount of the same solvent) to the cooled solution of 4-picoline.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

-

dot graph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} enddot Caption: General workflow for the synthesis of the target compound.

Physicochemical and Spectroscopic Data

The characterization of 2-(2-chlorophenyl)-1-(pyridin-4-yl)ethanone relies on a combination of physical and spectroscopic techniques.

Predicted Physicochemical Properties:

| Property | Value |

| Melting Point | Not available in searched results |

| Boiling Point | Not available in searched results |

| LogP | 3.92 (Predicted)[2] |

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chlorophenyl and pyridinyl rings, as well as a singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group. The exact chemical shifts will depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbons of the two aromatic rings, and the methylene carbon.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected in the region of 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (231.68 g/mol ), along with characteristic fragmentation patterns.

Applications in Drug Discovery and Medicinal Chemistry

The structural motif of a substituted phenyl group linked to a pyridine ring via a keto-bridge is a common pharmacophore found in a variety of biologically active molecules. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

While specific biological activities for 2-(2-chlorophenyl)-1-(pyridin-4-yl)ethanone are not extensively documented in the public domain, its structure suggests potential as a scaffold for the development of various enzyme inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic rings can engage in hydrophobic and π-stacking interactions within protein binding pockets.

Potential Therapeutic Areas of Interest:

-

Kinase Inhibition: Many kinase inhibitors incorporate a pyridine or similar heterocyclic core to interact with the hinge region of the ATP-binding site.

-

Enzyme Inhibition: The ketone functionality can be a key interaction point with the active sites of various enzymes.

-

Central Nervous System (CNS) Agents: The lipophilic nature of the compound, as suggested by its predicted LogP value, may allow for blood-brain barrier penetration, making it a candidate for the development of CNS-active drugs.

Conclusion and Future Directions

2-(2-Chlorophenyl)-1-(pyridin-4-yl)ethanone is a valuable chemical entity with significant potential in the field of drug discovery. Its synthesis is achievable through established organic chemistry methodologies, and its structure provides a versatile platform for the design of novel bioactive compounds. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. This technical guide serves as a foundational resource for researchers embarking on the synthesis, characterization, and application of this promising heterocyclic ketone.

References

-

2-(2-chlorophenyl)-1-(pyridin-4-yl)ethan-1-one. (n.d.). In Mol-Instincts. Retrieved January 22, 2026, from [Link]

Sources

Investigational Pathways for the Biological Activity of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone

An In-Depth Technical Guide

Executive Summary

This technical guide provides a comprehensive framework for investigating the potential biological activities of the novel compound, 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone. This molecule incorporates three key structural motifs known for their pharmacological relevance: a 2-chlorophenyl ring, a central ketone linker, and a pyridin-4-yl group. The presence of these pharmacophores suggests a high probability of interaction with various biological targets. Pyridine derivatives, for instance, are integral to numerous FDA-approved drugs and exhibit a wide spectrum of activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] Similarly, chalcones, which are α,β-unsaturated ketones structurally related to the target compound, are known for their broad biological effects, including anticonvulsant and anticancer activities.[4][5][6] This guide outlines a logical, multi-tiered investigational workflow, beginning with broad-spectrum screening and progressing to more specific mechanistic studies to elucidate the compound's therapeutic potential in oncology, inflammation, infectious disease, and neurology. Detailed experimental protocols, data interpretation strategies, and integrated visualizations are provided to support researchers in drug development.

Introduction and Scientific Rationale

The quest for novel therapeutic agents is often guided by the strategic combination of known pharmacophores into new chemical entities. The structure of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone is a compelling starting point for a drug discovery campaign. Its constituent parts provide a strong rationale for investigation:

-

Pyridine Ring: This nitrogen-containing heterocycle is a cornerstone of medicinal chemistry.[3] Its ability to form hydrogen bonds and participate in various receptor interactions contributes to its presence in drugs with diverse applications, from anti-inflammatory agents like piroxicam to anticancer and antimicrobial compounds.[2][7][8]

-

Aryl Ketone Core: The ketone group and its adjacent phenyl rings are reminiscent of the chalcone backbone (1,3-diaryl-2-propen-1-one).[6][9] Chalcones are extensively reported to possess significant biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects.[4][10] The ketone moiety often serves as a critical Michael acceptor or a hydrogen bond acceptor in ligand-receptor interactions.

-

2-Chlorophenyl Substituent: The inclusion of a halogen, specifically chlorine, on the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance membrane permeability, increase binding affinity through halogen bonding, and alter metabolic stability.[11] Chlorophenyl groups are present in various bioactive compounds with antiproliferative and antimicrobial activities.[12][13]

This guide proposes a systematic evaluation of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone (hereafter referred to as "Compound X") across four primary therapeutic areas: oncology, inflammation, microbiology, and neurology (anticonvulsant).

Structural Analysis and Investigational Logic

The logical flow of this investigation is to screen broadly first and then focus on the most promising areas. This "funnel-down" approach maximizes resource efficiency.

Caption: High-level investigational workflow for Compound X.

Potential Biological Activity I: Anticancer

Scientific Rationale: Both pyridine and chalcone scaffolds are well-established in the design of anticancer agents.[2][4][6] They can influence a variety of oncogenic pathways, including kinase signaling, cell cycle regulation, and apoptosis. The 2-chlorophenyl moiety has also been incorporated into compounds with antiproliferative activity.[12] Therefore, a primary hypothesis is that Compound X possesses cytotoxic or cytostatic effects against cancer cells.

Experimental Workflow: In-Vitro Anticancer Evaluation

Objective: To determine the antiproliferative activity of Compound X against a panel of human cancer cell lines.

Protocol 1: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), and U87-MG (glioblastoma)) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubate at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of Compound X in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the media in the wells with the media containing the different compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation and Interpretation

Summarize the results in a table for clear comparison.

| Cell Line | Tissue of Origin | Compound X IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | Experimental Value | ~0.1 |

| A549 | Lung Carcinoma | Experimental Value | ~0.5 |

| HCT116 | Colorectal Carcinoma | Experimental Value | ~0.2 |

| U87-MG | Glioblastoma | Experimental Value | ~0.8 |

Interpretation: An IC₅₀ value below 10 µM is generally considered a promising result for a novel compound, warranting further investigation into the mechanism of action (e.g., apoptosis assays, cell cycle analysis).

Potential Biological Activity II: Anti-inflammatory

Scientific Rationale: Pyridine derivatives are found in several anti-inflammatory drugs.[7][14] Their mechanism can involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in prostaglandin and leukotriene synthesis, respectively.[14] The chalcone structure is also associated with potent anti-inflammatory effects.[4]

Experimental Workflow: In-Vitro Anti-inflammatory Assays